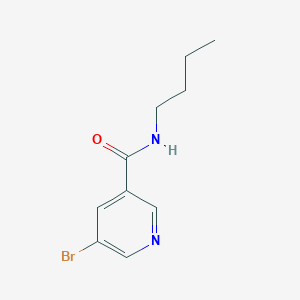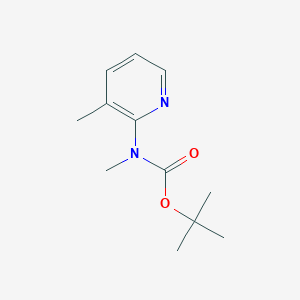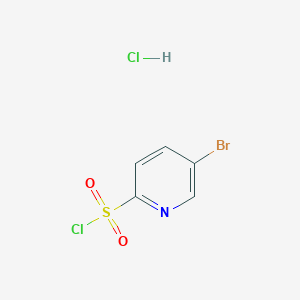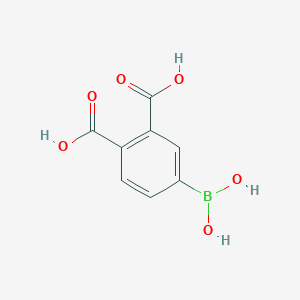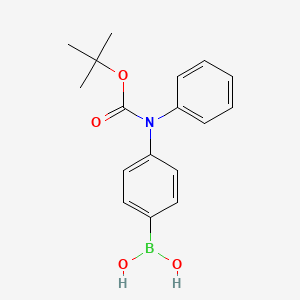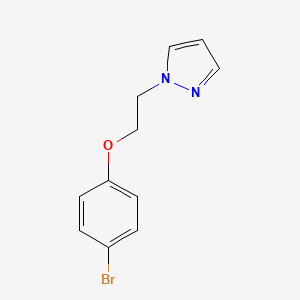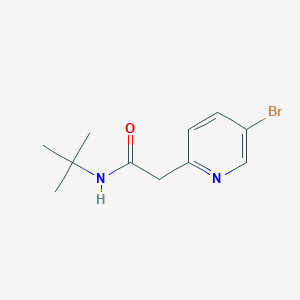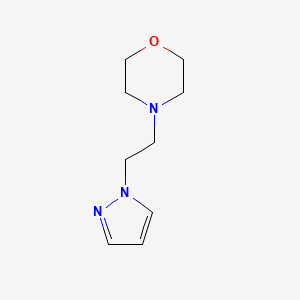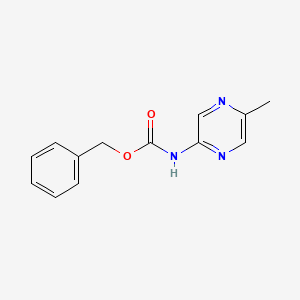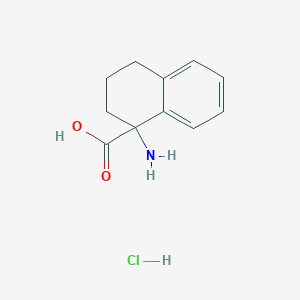
1-氨基-1,2,3,4-四氢-1-萘甲酸盐酸盐
描述
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique structure, which includes a naphthalene ring system with an amino group and a carboxylic acid group, making it a versatile intermediate in chemical reactions .
科学研究应用
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is utilized in various scientific research applications:
Chemistry: As an intermediate in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor for the synthesis of pharmaceutical compounds, including potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride typically involves the reduction of 1-naphthalenecarboxylic acid followed by amination. One common method includes the catalytic hydrogenation of 1-naphthalenecarboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
化学反应分析
Types of Reactions
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides, esters, and other derivatives.
作用机制
The mechanism of action of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the naphthalene ring provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction mechanism allows the compound to modulate biological pathways effectively .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
1-Naphthalenamine: Lacks the carboxylic acid group, limiting its applications in synthesis.
1-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but without the carboxylic acid group.
Uniqueness
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMFQTWGBQONDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


